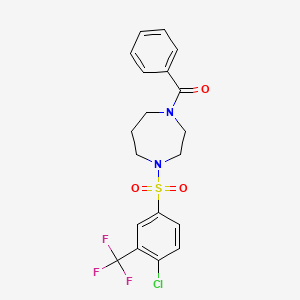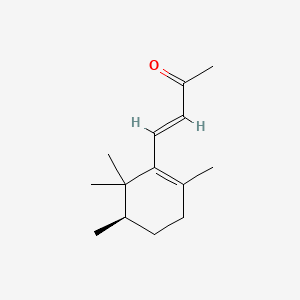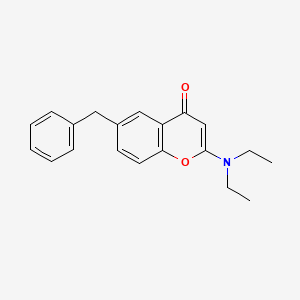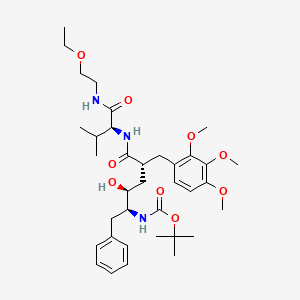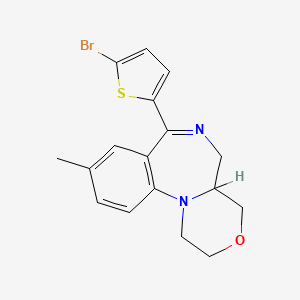
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound features a unique structure with a brominated thienyl group and an oxazino ring fused to the benzodiazepine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine typically involves multiple steps, including the formation of the benzodiazepine core, introduction of the thienyl group, and bromination. Common reagents might include bromine, thienyl derivatives, and various catalysts to facilitate the reactions. Specific reaction conditions such as temperature, solvent, and time would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its effects on biological systems, such as its interaction with receptors or enzymes.
Medicine: Potential therapeutic applications, such as developing new anxiolytic or sedative drugs.
Industry: Use in the production of pharmaceuticals or as a chemical intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action for this compound would likely involve its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The brominated thienyl group and oxazino ring might contribute to its binding affinity and selectivity. Pathways involved could include modulation of GABAergic signaling, similar to other benzodiazepines.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its calming effects.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Uniqueness
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is unique due to its specific structural features, such as the brominated thienyl group and the oxazino ring
Propiedades
Número CAS |
87566-50-5 |
|---|---|
Fórmula molecular |
C17H17BrN2OS |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
7-(5-bromothiophen-2-yl)-9-methyl-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H17BrN2OS/c1-11-2-3-14-13(8-11)17(15-4-5-16(18)22-15)19-9-12-10-21-7-6-20(12)14/h2-5,8,12H,6-7,9-10H2,1H3 |
Clave InChI |
SCHLIQMIINWFRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N3CCOCC3CN=C2C4=CC=C(S4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


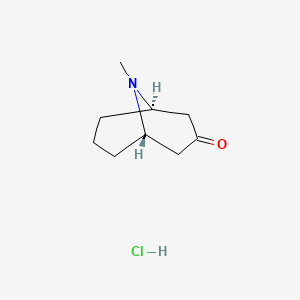

![[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12758546.png)
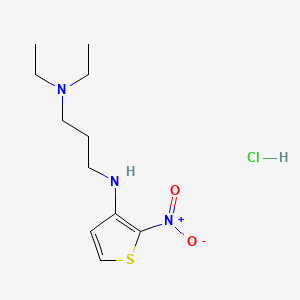
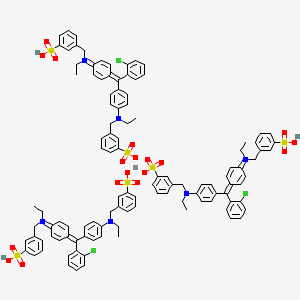
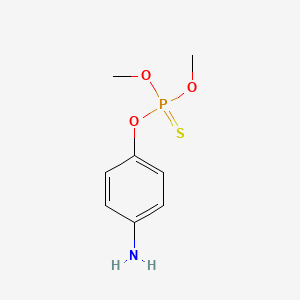
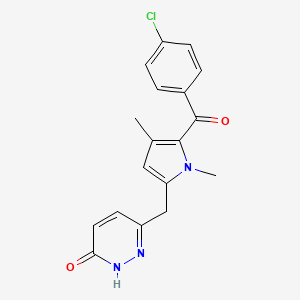
![(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758588.png)
